molecular formula C20H20N2O2S B2728024 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide CAS No. 893352-82-4

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Cat. No.: B2728024
CAS No.: 893352-82-4
M. Wt: 352.45
InChI Key: ITIKDGAPYJTRIK-UHFFFAOYSA-N
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Description

3-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a thiazole core substituted with a 4-methyl and 2-phenyl group, linked to a 3-methoxybenzamide moiety via an ethyl spacer. The compound’s design aligns with trends in heterocyclic chemistry, where thiazoles are valued for their metabolic stability and ability to engage in hydrogen bonding .

Properties

IUPAC Name

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-14-18(25-20(22-14)15-7-4-3-5-8-15)11-12-21-19(23)16-9-6-10-17(13-16)24-2/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIKDGAPYJTRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Substitution Reactions: The phenyl and methyl groups are introduced to the thiazole ring through electrophilic aromatic substitution reactions.

    Formation of the Benzamide Core: The benzamide core is formed by reacting 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Coupling of the Thiazole and Benzamide Moieties: The final step involves coupling the thiazole ring with the benzamide core through an amide bond formation, typically using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide.

    Reduction: Formation of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzylamine.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide core can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares key structural motifs with other benzamide-thiazole hybrids (Table 1). Differences in substituents and linkage groups significantly influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Thiazole-Benzamide Derivatives

Compound Name Thiazole Substituents Benzamide Substituents Linkage Key Properties/Activity Reference
3-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide 4-methyl, 2-phenyl 3-methoxy Ethyl Hypothesized metabolic stability due to thiazole and methoxy groups N/A
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide () 4-(4-methylphenyl), 5-phenyl 4-methoxy Direct (amide bond) Higher rigidity due to direct amide linkage; potential for π-π stacking
N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da, ) 4-hydroxy, 2-(4-chlorophenyl) Unsubstituted Direct (amide bond) Enhanced solubility due to hydroxyl group; moderate antimicrobial activity
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6, ) Isoxazole-thiadiazole fusion Unsubstituted Direct (amide bond) Dual heterocyclic system; potential kinase inhibition via extended conjugation
4-ethoxy-N-{2-[6-methyl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}benzamide () Thiazolo-triazol hybrid 4-ethoxy Ethyl Increased lipophilicity from ethoxy group; possible CNS penetration
Key Research Findings
  • : Thiazole-acetamide derivatives (e.g., 9a–9e) exhibit varied binding modes in molecular docking studies, with electron-deficient aryl groups enhancing target affinity .
  • : Hydroxy-substituted thiazoles (e.g., 4da) display moderate antimicrobial activity against E. coli, suggesting the target compound’s methoxy group may offer similar advantages .
  • : Ethoxy-linked thiazolo-triazol compounds demonstrate superior metabolic stability over methoxy analogs in preclinical studies .

Biological Activity

3-Methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, commonly referred to as MTEB, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MTEB, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

MTEB is characterized by a complex structure that includes:

  • A methoxy group which enhances lipophilicity.
  • A thiazole ring , known for diverse biological activities.
  • A benzamide moiety , contributing to its interaction with biological targets.

The molecular formula is C16H18N2O2SC_{16}H_{18}N_2O_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Enzyme Inhibition

Research indicates that MTEB exhibits moderate inhibitory effects against specific protein kinases, which are critical in various cellular processes including cell growth and differentiation. A study published in Bioorganic & Medicinal Chemistry Letters highlighted its potential as a lead compound for targeted therapies against cancers through enzyme inhibition.

Table 1: Summary of Enzyme Inhibition Studies

Enzyme TargetInhibition TypeReference
Protein KinasesModerate Inhibition

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. MTEB's structural components suggest it may possess anti-cancer activity through the inhibition of enzymes involved in tumor growth. Specifically, thiazole-based compounds have been shown to inhibit enzymes such as USP7 and PDE4, contributing to their efficacy against prostate cancer .

Case Study: Anticancer Activity
In a recent study examining thiazole derivatives, compounds similar to MTEB demonstrated significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicated that the presence of methyl groups on the phenyl ring enhances anticancer activity .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µg/mL)Reference
MTEBA-431< 10
Similar CompoundHT29< 15

The biological activity of MTEB can be attributed to its ability to interact with various molecular targets:

  • Protein Kinase Inhibition : By inhibiting specific kinases, MTEB may disrupt signaling pathways essential for cancer cell survival.
  • Reactive Oxygen Species (ROS) Modulation : Thiazole derivatives often exhibit antioxidant properties, potentially reducing oxidative stress in cells .

Pharmacokinetics and Bioavailability

The methoxy group in MTEB enhances its lipophilicity, which may improve its bioavailability and efficacy in biological systems. Studies suggest that modifications in the chemical structure can lead to improved pharmacokinetic profiles.

Q & A

Advanced Research Question

  • Cell Line Screening : Test against NCI-60 cancer cell panels, focusing on melanoma and breast cancer lines (e.g., MDA-MB-231). Use MTT assays to quantify IC₅₀ values .
  • Enzyme Inhibition Studies : Assess interaction with kinases (e.g., EGFR) via fluorescence polarization assays. Compare inhibition constants (Ki) with known inhibitors .
  • Apoptosis Markers : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .

What structure-activity relationship (SAR) trends have been observed for analogous thiazole-benzamide derivatives?

Advanced Research Question

  • Thiazole Substituents : 4-Methyl and 2-phenyl groups enhance lipophilicity and target binding (e.g., 9c in showed improved anticancer activity vs. 9a) .
  • Benzamide Modifications : Methoxy groups at position 3 improve solubility without compromising activity. Replacement with electron-withdrawing groups (e.g., nitro) reduces potency .
  • Ethyl Linker Flexibility : Shorter linkers (e.g., methylene) decrease bioavailability due to steric hindrance .

How should conflicting bioactivity data between studies be resolved?

Advanced Research Question

  • Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., cell passage number, serum concentration) .
  • Orthogonal Validation : Use alternative methods (e.g., Western blotting for protein expression alongside cell viability assays) .
  • Meta-Analysis : Compare datasets across publications, adjusting for variables like solvent (DMSO concentration) or incubation time .

What computational strategies are used to predict binding modes with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate interactions with receptors (e.g., tubulin or kinase ATP-binding sites). Prioritize poses with hydrogen bonds to thiazole nitrogen or benzamide carbonyl .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of predicted complexes. Analyze RMSD and binding free energy (MM-PBSA) .

What challenges arise during scale-up synthesis, and how are they addressed?

Advanced Research Question

  • Reaction Optimization : Transition from batch to continuous flow systems for acylation steps, improving yield consistency .
  • Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C for hydrogenation) reduce purification steps .
  • Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation and minimize side reactions .

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